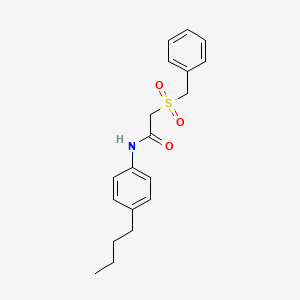
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide
Overview
Description
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide, also known as FMMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using various methods.
Scientific Research Applications
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide has been found to have potential applications in various scientific fields. One of the most significant applications of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide is in the field of medicinal chemistry. N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide is not fully understood. However, it has been suggested that N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation. Additionally, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide may induce apoptosis in cancer cells by activating certain pathways involved in programmed cell death.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide can inhibit the activity of certain enzymes involved in cell proliferation, such as topoisomerase II. Additionally, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide has been found to induce apoptosis in cancer cells by activating certain pathways involved in programmed cell death. In vivo studies have shown that N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide can inhibit tumor growth in animal models of breast cancer, prostate cancer, and lung cancer.
Advantages and Limitations for Lab Experiments
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide has several advantages for lab experiments. One of the most significant advantages is its low toxicity, which makes it a safe compound to work with in the laboratory. Additionally, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide is stable under various conditions, which makes it easy to handle and store. However, one of the limitations of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide. One of the most significant directions is to further investigate its mechanism of action. Additionally, more studies are needed to determine the optimal dosage and administration of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide for its potential use in cancer therapy. Furthermore, studies are needed to investigate the potential use of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide in combination with other anticancer agents to enhance its efficacy. Finally, more studies are needed to investigate the potential use of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide in other scientific fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide has been found to exhibit anticancer and antimicrobial activity and has several advantages for lab experiments. However, more research is needed to fully understand its mechanism of action and potential applications.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-20-15-9-7-14(8-10-15)17(21(2,18)19)11-12-3-5-13(16)6-4-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUUAFLOMPJQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(3-nitrophenyl)urea](/img/structure/B4764044.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4764047.png)


![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4764072.png)
![13-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B4764079.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4764086.png)

![3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4764101.png)
![2-[(2-methoxyethyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4764105.png)
![methyl 2-(4-fluorophenyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4764130.png)
![N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4764135.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-ethyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4764140.png)